Conformational Stabilization Energy: Heptafluorobutyl Tosylate vs. Longer‑Chain Analog
Quantum chemical calculations reveal that the heptafluorobutyl tosylate (TsOCH₂CF₂CF₂CF₃) adopts a head‑to‑tail conformation stabilized by intramolecular F···π and C–H···π interactions, whereas the longer‑chain analog TsOCH₂(CF₂)₃CHF₂ preferentially adopts a linear conformation [1]. The stabilization energy for the head‑to‑tail conformation in the heptafluorobutyl derivative was calculated to be approximately 2.1 kcal·mol⁻¹ lower than the linear conformer; in contrast, the linear conformer of the longer‑chain analog is more stable by 1.8 kcal·mol⁻¹ [1].
| Evidence Dimension | Conformational stabilization energy (ΔE, kcal·mol⁻¹) |
|---|---|
| Target Compound Data | Head‑to‑tail conformer: ΔE = −2.1 kcal·mol⁻¹ relative to linear conformer |
| Comparator Or Baseline | TsOCH₂(CF₂)₃CHF₂ (longer‑chain analog): linear conformer more stable by ΔE = −1.8 kcal·mol⁻¹ |
| Quantified Difference | Net difference in conformational preference: ≈ 3.9 kcal·mol⁻¹ |
| Conditions | DFT calculations (PBE functional); gas‑phase geometry optimization |
Why This Matters
Conformational preference directly influences crystal packing, solubility, and potentially the accessibility of the electrophilic carbon in nucleophilic substitution reactions, making the heptafluorobutyl derivative a more predictable crystalline reagent for solid‑phase or heterogeneous reactions.
- [1] Arkhipov, D.E., Lyubeshkin, A.V., Volodin, A.D. & Korlyukov, A.A. Crystal structure and conformational diversity of fluorinated alkyl tosylates. Mendeleev Commun. 30, 103–105 (2020). View Source
